2-(4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)-1,2-dihydrophthalazin-1-yl]amino}phenoxy)acetamide
Overview
Description
2-(4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)-1,2-dihydrophthalazin-1-yl]amino}phenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)-1,2-dihydrophthalazin-1-yl]amino}phenoxy)acetamide involves several steps. The starting materials typically include 3,4-diethoxyphenyl ethylamine and other reagents that facilitate the formation of the sulfonyl and phthalazinyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)-1,2-dihydrophthalazin-1-yl]amino}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonyl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)-1,2-dihydrophthalazin-1-yl]amino}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)-1,2-dihydrophthalazin-1-yl]amino}phenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares structural similarities but differs in the functional groups attached to the phenyl ring.
N-Acetyl-3,4-dimethoxyphenethylamine: Another similar compound with variations in the substituents on the phenyl ring.
Uniqueness
2-(4-{[4-(3-{[2-(3,4-Diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)-1,2-dihydrophthalazin-1-yl]amino}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound for further study.
Properties
IUPAC Name |
2-[4-[[4-[3-[2-(3,4-diethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]-1,2-dihydrophthalazin-1-yl]amino]phenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O6S/c1-4-44-30-17-11-24(20-31(30)45-5-2)18-19-37-47(42,43)32-21-25(12-10-23(32)3)34-28-8-6-7-9-29(28)35(40-39-34)38-26-13-15-27(16-14-26)46-22-33(36)41/h6-17,20-21,35,37-38,40H,4-5,18-19,22H2,1-3H3,(H2,36,41) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKXRJGWZNLUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(C4=CC=CC=C43)NC5=CC=C(C=C5)OCC(=O)N)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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